molecular formula C14H9Cl2N B14510771 7,10-Dichloro-2-methylbenzo[H]quinoline CAS No. 64383-53-5

7,10-Dichloro-2-methylbenzo[H]quinoline

Cat. No.: B14510771
CAS No.: 64383-53-5
M. Wt: 262.1 g/mol
InChI Key: MLLNDCKOUHDTSQ-UHFFFAOYSA-N
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Description

7,10-Dichloro-2-methylbenzo[H]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 7 and 10, along with a methyl group at position 2, makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-Dichloro-2-methylbenzo[H]quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between aniline derivatives and carbonyl compounds. For instance, the reaction of 2-chloroaniline with 2-chlorobenzaldehyde under acidic conditions can yield the desired quinoline derivative .

Another method involves the cyclization of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines. This metal-free approach uses molecular iodine as a catalyst and tert-butyl hydroperoxide as an oxidant in dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable and environmentally friendly methods. For example, microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

7,10-Dichloro-2-methylbenzo[H]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Amino or thio-substituted quinolines

Mechanism of Action

The mechanism of action of 7,10-Dichloro-2-methylbenzo[H]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,10-Dichloro-2-methylbenzo[H]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 7 and 10, along with a methyl group at position 2, distinguishes it from other quinoline derivatives and may confer unique properties in various applications.

Properties

CAS No.

64383-53-5

Molecular Formula

C14H9Cl2N

Molecular Weight

262.1 g/mol

IUPAC Name

7,10-dichloro-2-methylbenzo[h]quinoline

InChI

InChI=1S/C14H9Cl2N/c1-8-2-3-9-4-5-10-11(15)6-7-12(16)13(10)14(9)17-8/h2-7H,1H3

InChI Key

MLLNDCKOUHDTSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C(C=CC(=C32)Cl)Cl

Origin of Product

United States

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